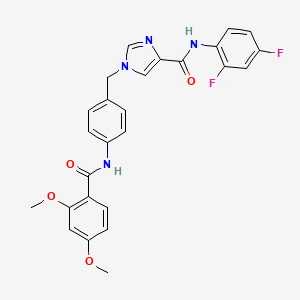

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

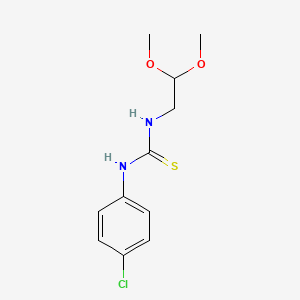

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C24H27BrN4O2S and its molecular weight is 515.47. The purity is usually 95%.

BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide and related compounds have been investigated for their potential antitumor activity. A study highlighted the synthesis of related butanamides, which exhibited moderate antitumor activity against most malignant tumor cells. Specifically, the UO31 renal cancer cell line was most sensitive to most of the tested compounds, indicating a potential route for cancer treatment strategies (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Research has also delved into the antimicrobial potential of related compounds. Novel derivatives were synthesized and evaluated for in vitro antibacterial activity against various bacterial species, as well as antifungal activity against different fungal strains. Some of the synthesized compounds showed potential antimicrobial activity, marking them as candidates for further investigation in antimicrobial drug development (Babu et al., 2015).

AChE Inhibition and Antioxidant Effects

Compounds structurally similar to N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide were primarily designed as potential acetylcholinesterase inhibitors. They demonstrated significant inhibition of AChE activity, with certain compounds found to be particularly potent. Additionally, these compounds exhibited significant DPPH scavenging effects, indicating potential antioxidant properties. The bioevaluation also covered cytotoxicity against various human cancer cell lines, suggesting a multifaceted potential in pharmacological applications (Lan et al., 2020).

Antiviral Activities

The compound and its derivatives were explored for antiviral activities as well. A study focusing on novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives, synthesized using a microwave technique, revealed significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona. The study highlights the potential utility of these compounds in antiviral drug development (Selvam et al., 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with N-(1-benzylpiperidin-4-yl)butanamide in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "N-(1-benzylpiperidin-4-yl)butanamide", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid and N-(1-benzylpiperidin-4-yl)butanamide in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Número CAS |

422287-83-0 |

Nombre del producto |

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |

Fórmula molecular |

C24H27BrN4O2S |

Peso molecular |

515.47 |

Nombre IUPAC |

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |

InChI |

InChI=1S/C24H27BrN4O2S/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32) |

Clave InChI |

ODYRAIPMDRYFLM-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)

![2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2393750.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2393753.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)

![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)

![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)